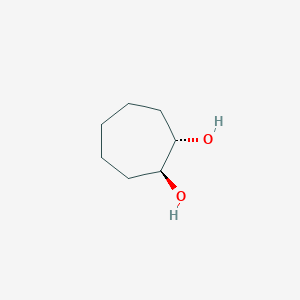

(S,S)-(+)-1,2-Cycloheptanediol

Übersicht

Beschreibung

(S,S)-(+)-1,2-Cycloheptanediol is a chiral building block that has gained significant attention in the field of organic synthesis due to its unique structural features. It is a colorless liquid with a molecular weight of 146.23 g/mol and a boiling point of 235 °C. This compound has been widely used in the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis : The cis-1,2-cyclohexanediol ligand is utilized to promote the mild and efficient stereo- and regiospecific synthesis of biologically important vinyl sulfides, yielding results between 75-98% (Kabir et al., 2010). This is significant for the synthesis of natural products, particularly those containing cycloheptane subunits, where (4+3) cycloaddition strategies are widely applied (Yin, He, & Chiu, 2018).

Chemical Reactions and Processes : The H-ZSM-5 zeolite has been shown to be a suitable catalyst for the hydrolysis of cyclohexene oxide, enabling an 88.6% yield of 1,2-cyclohexanediol with a 96.2% conversion of cyclohexene oxide under mild conditions (Lei et al., 2016).

Materials Science : Chiral 1,2-cycloalkanediols are used as chiral templates in the cyclocopolymerization of bis(4-vinylbenzoate)s with styrene, enhancing chirality induction efficiency (Kakuchi et al., 2001).

Environmental and Green Chemistry : A method that enables the conversion of cyclohexene to trans-1,2-cyclohexanediol without using organic solvents achieves conversions up to 97.9% (Rosatella, Afonso, & Branco, 2011).

Molecular Recognition : Resorsinol-dodecanal cyclotetramer 1 forms hydrogen-bonded complexes with cyclohexanediols and their open-chain analogues, with a preference for cyclic diols, demonstrating the importance of molecular recognition in chemistry (Kikuchi et al., 1991).

Eigenschaften

IUPAC Name |

(1S,2S)-cycloheptane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYPPXGEIQTVPI-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-(+)-1,2-Cycloheptanediol | |

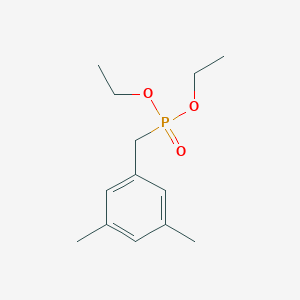

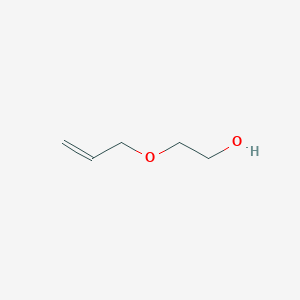

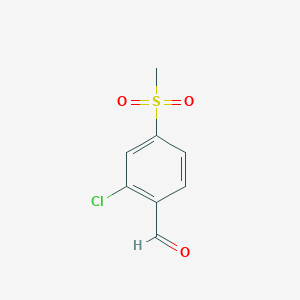

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

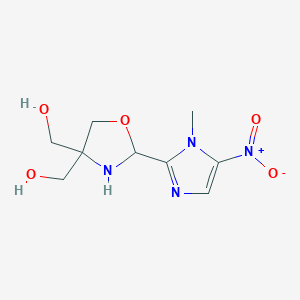

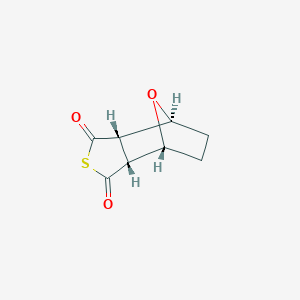

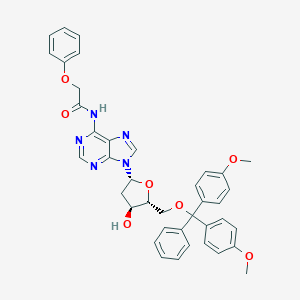

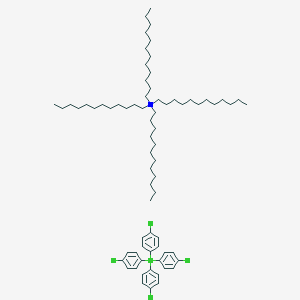

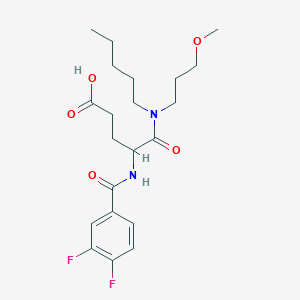

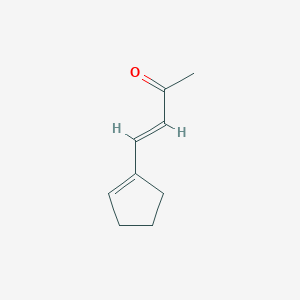

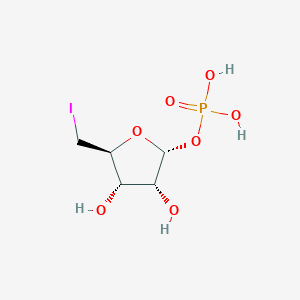

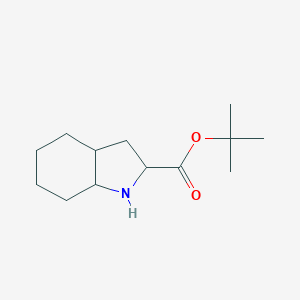

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)

![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)